molecular formula C18H19N5O4 B2631330 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 953848-19-6

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2631330
CAS No.: 953848-19-6
M. Wt: 369.381
InChI Key: VHBGDOOJTGTJKR-UHFFFAOYSA-N
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Description

“5-amino-N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Scientific Research Applications

    Medicinal Chemistry: As a triazole derivative, it may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Biological Studies: It could be used as a probe to study biological pathways involving triazole-containing compounds.

    Material Science: The compound might be explored for its properties in the development of new materials or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Functionalization: The triazole ring is then functionalized with the appropriate substituents, such as the amino group and the methoxyphenyl groups, using standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxy groups.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling, metabolism, or structural integrity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    5-amino-1,2,3-triazole: A simpler derivative with similar functional groups.

    N-(2,5-dimethoxyphenyl)-1,2,3-triazole: A related compound with similar aromatic substitution.

Uniqueness

“5-amino-N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-25-12-6-4-11(5-7-12)23-17(19)16(21-22-23)18(24)20-14-10-13(26-2)8-9-15(14)27-3/h4-10H,19H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBGDOOJTGTJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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